molecular formula C10H18N2O5 B557155 Boc-Gln-OH CAS No. 13726-85-7

Boc-Gln-OH

Cat. No.: B557155
CAS No.: 13726-85-7
M. Wt: 246.26 g/mol
InChI Key: VVNYDCGZZSTUBC-UHFFFAOYSA-N
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Description

Protected Glutamine.

Mechanism of Action

Target of Action

Boc-Gln-OH, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine, is primarily used in the field of peptide synthesis . It serves as a standard building block for the introduction of glutamine amino-acid residues . The primary targets of this compound are the peptide chains where glutamine residues are to be introduced.

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Boc solid-phase peptide synthesis . In this process, the Boc group serves as a protective group for the amino group during the synthesis. The Boc group can be removed selectively in the presence of other protecting groups, allowing for the controlled elongation of the peptide chain.

Pharmacokinetics

It’s worth noting that the compound is soluble in dmf (dimethylformamide), which can impact its handling and use in peptide synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process. Proper storage is also crucial to maintain the compound’s stability .

Properties

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYDCGZZSTUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902098
Record name NoName_1307
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-85-7
Record name tert-Butoxycarbonyl-L-glutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Boc-Gln-OH in the solid-phase synthesis of IGF-I?

A1: Boc-Glutamine (this compound) serves as a protected form of the amino acid glutamine. In solid-phase peptide synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. To prevent unwanted side reactions, protecting groups like Boc (tert-butyloxycarbonyl) are used to temporarily block the reactive groups of the amino acids. In the synthesis of IGF-I, this compound is specifically employed to introduce the glutamine residue at its designated position within the IGF-I peptide sequence. [] The Boc protecting group is later removed during the synthesis process, allowing for the formation of the desired peptide bonds.

Q2: Are there any specific challenges associated with using this compound in this context?

A2: Yes, the research article highlights that this compound, along with Boc-Methionine sulfoxide (Boc-Met(O)-OH) and Boc-Arginine(Tos)-OH, requires a longer coupling time (40 minutes) compared to other Boc-protected amino acids used in the synthesis. [] This suggests that the incorporation of glutamine, using this compound, might be a slower step in the overall synthesis, potentially requiring adjustments to the standard coupling procedures. The researchers also incorporated N,N-dimethylformamide in specific concentrations during the coupling of these amino acids, indicating potential solubility or reactivity considerations. []

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